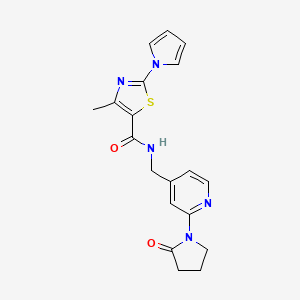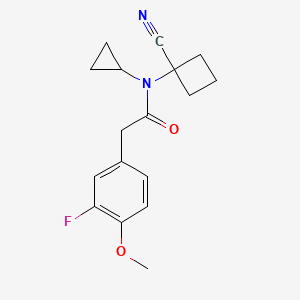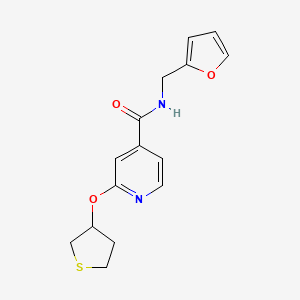
4-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthetic methods for related compounds typically involve cyclization reactions and condensation processes. For example, polysubstituted methyl pyrrolidine carboxylate derivatives were synthesized via a cyclization reaction yielding high yields. These methods might be relevant for synthesizing the target compound by substituting appropriate functional groups (Nural et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction. These techniques help determine the stereochemistry and confirm the molecular structure. For example, stereochemical investigations of diastereomeric carboxamides revealed details about stereogenic centers and molecular configurations, which are crucial for understanding the chemical behavior of similar molecules (Demir-Ordu et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds involve interactions with various reagents and conditions. For instance, the synthesis and antimicrobial activity of thiazole derivatives highlight the reactivity of such molecules and their potential biological interactions (Nural et al., 2018).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be deduced from similar studies. These properties are essential for understanding the practical applications and handling of the compound. Although specific data on the target molecule are not available, related research on similar compounds provides a foundation for predicting its behavior (Nural et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and stability under different conditions, are critical for the compound's applications. While direct information on the target molecule is scarce, analogs and similar compounds, such as thiazole derivatives, offer insights into potential chemical properties and reactions (Nural et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Prediction
A study demonstrated the synthesis of novel bicyclic systems involving pyrrolidin-2-ones, predicting their biological activity through PASS prediction. This approach indicates potential applications in designing compounds with specific biological functions [Kharchenko et al., 2008].
Heterocyclic Compound Synthesis
Research into reactions of dichloro-N-R-maleimides with thiouracils and thioxoquinazolones has produced a variety of heterocyclic compounds, including pyrrolothiazolopyrimidinetriones. These findings are significant for the development of new chemical entities with potential therapeutic applications [Volovenko et al., 2004].
Functionalized Heterocycles
Another study focused on the synthesis of imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, exploring their potential as precursors for further chemical transformations. This research highlights the versatility of these compounds in synthetic chemistry [Peterlin-Mašič et al., 2000].
Antimicrobial and Antifungal Applications
Compounds containing thiazole and oxazole moieties have been synthesized and evaluated for their antimicrobial activity. This research suggests potential applications in developing new antibacterial and antifungal agents [Stanchev et al., 1999].
Propiedades
IUPAC Name |
4-methyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-17(27-19(22-13)23-8-2-3-9-23)18(26)21-12-14-6-7-20-15(11-14)24-10-4-5-16(24)25/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAHYXRTICEFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC(=NC=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B2487438.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2487439.png)
![1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487440.png)

![N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2487442.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2487448.png)
![9-cyclopropyl-3-(2,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2487449.png)
![4-chloro-1-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2487450.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2487453.png)

![3-Methyl-6-(5-pyridin-3-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2487457.png)
![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B2487459.png)